

spectroscopic data of Calenduloside H (NMR, Mass Spectrometry)

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Spectroscopic Profile of Calenduloside H: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Calenduloside H**, a triterpenoid saponin isolated from Calendula officinalis and Momordica cochinchinensis. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Calenduloside H, also known as Glucoside C and Calendulaglycoside C, is a bioactive natural product with the molecular formula C₄₈H₇₆O₁₉ and a molecular weight of 957.11 g/mol .[1] Its structural elucidation and biological activity studies rely heavily on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide summarizes the available spectroscopic data and the experimental protocols utilized for their acquisition.

Spectroscopic Data

The definitive structural characterization of **Calenduloside H** has been established through a combination of 1D and 2D NMR spectroscopy, as well as high-resolution mass spectrometry. While the original detailed spectroscopic data is found in foundational literature, this guide



presents a consolidated summary based on available information for structurally similar oleanolic acid glycosides.

Mass Spectrometry Data

High-resolution mass spectrometry with electrospray ionization (ESI-MS) is a critical tool for determining the molecular weight and elemental composition of **Calenduloside H**.

Ion	m/z (measured)	m/z (calculated)	Formula
[M+Na]+	Data not available	979.4825	C48H76O19Na
[M-H] ⁻	Data not available	955.4856	C48H75O19

Note: Specific experimental m/z values for **Calenduloside H** are not readily available in recent public literature. The calculated values are provided for reference.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The data presented below is a representative compilation for the oleanolic acid backbone and sugar moieties commonly found in related triterpenoid saponins from Calendula officinalis.



Carbon No.	Chemical Shift (δ) ppm	Carbon No.	Chemical Shift (δ) ppm
Aglycone (Oleanolic Acid)	Glucuronic Acid		
1	~38.5	1'	~104.5
2	~26.5	2'	~74.0
3	~89.0	3'	~76.5
4	~39.5	4'	~72.0
5	~55.5	5'	~76.0
6	~18.5	6'	~176.0
7	~32.5	Galactose	
8	~39.0	1"	~105.0
9	~47.5	2"	~73.5
10	~37.0	3"	~75.0
11	~23.5	4"	~69.0
12	~122.5	5"	~76.0
13	~144.0	6"	~62.0
14	~42.0	Glucose	
15	~28.0	1'''	~95.5
16	~23.0	2'''	~73.0
17	~46.5	3'''	~77.0
18	~41.5	4'''	~70.5
19	~46.0	5'''	~77.5
20	~30.5	6'''	~61.5
21	~34.0		



22	~33.0
23	~28.0
24	~16.5
25	~15.5
26	~17.0
27	~26.0
28	~176.5
29	~33.0
30	~23.5

Note: These are approximate chemical shifts based on related compounds. Actual values may vary depending on the solvent and experimental conditions.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum reveals the number and types of protons in the molecule, as well as their connectivity through spin-spin coupling. Key signals for **Calenduloside H** would include those for the anomeric protons of the sugar units, the olefinic proton of the oleanolic acid backbone, and the methyl groups.

Proton(s)	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
H-12 (Aglycone)	~5.30	t	~3.5
H-1' (GlcA)	~4.50	d	~7.5
H-1" (Gal)	~5.15	d	~7.5
H-1"' (Glc)	~5.40	d	~8.0
Methyl Protons	~0.75 - 1.25	S	



Note: These are representative values. The exact chemical shifts and coupling constants require experimental determination.

Experimental Protocols

The spectroscopic data for triterpenoid saponins like **Calenduloside H** are typically acquired using the following methodologies.

NMR Spectroscopy

A standard protocol for the NMR analysis of triterpenoid saponins involves the following steps:

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically methanol-d₄ (CD₃OD) or pyridine-d₅ (C₅D₅N). Tetramethylsilane (TMS) is often used as an internal standard.
- Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR.
- 1D NMR: Standard ¹H and ¹³C{¹H} NMR spectra are recorded to observe the proton and carbon signals, respectively.
- 2D NMR: A suite of 2D NMR experiments is crucial for complete structural assignment.
 These include:
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within the aglycone and sugar moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between ¹H and ¹³C atoms, which is essential for determining the linkages
 between the aglycone and sugar units, as well as the sequence of the sugar chain.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkages and the relative stereochemistry of the aglycone.



Mass Spectrometry

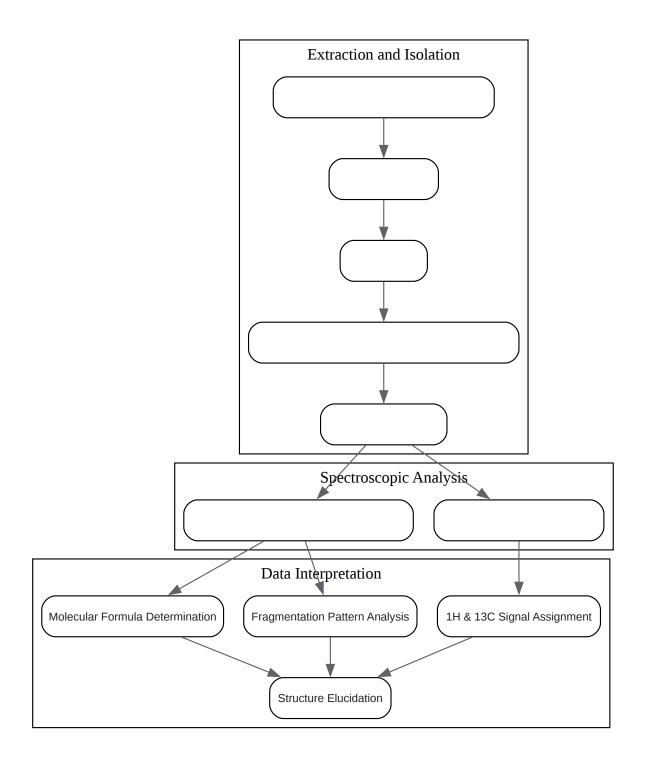
Liquid chromatography coupled with mass spectrometry (LC-MS) is the preferred method for the analysis of triterpenoid saponins.

- Chromatography:
 - Column: A reversed-phase C18 column is commonly used.
 - Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small percentage of formic acid or acetic acid to improve ionization) and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) is the most common technique, used in either positive or negative ion mode.
 - Analysis: High-resolution mass analyzers such as Time-of-Flight (TOF) or Orbitrap are
 used to obtain accurate mass measurements for molecular formula determination. Tandem
 mass spectrometry (MS/MS) is performed to induce fragmentation of the parent ion,
 providing valuable structural information about the sugar sequence and the aglycone.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the isolation and structural elucidation of **Calenduloside H** using spectroscopic methods.





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Caption: Workflow for the isolation and structural elucidation of Calenduloside H.



This guide provides a foundational understanding of the spectroscopic data associated with **Calenduloside H**. For detailed experimental values, researchers are encouraged to consult the primary literature, particularly the foundational work on the isolation of triterpenoid glycosides from Calendula officinalis.

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References

- 1. Calenduloside H | C48H76O19 | CID 44566500 PubChem [pubchem.ncbi.nlm.nih.gov]
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